Spiro[pyrrolidine-2,7'(6'H)-[2H]pyrrolo[2,1-b][1,3]thiazine]-1,4'-dicarboxylic acid, tetrahydro-6'-oxo-, 1-(1,1-dimethylethyl) 4'-methyl ester, (2R,4'R,8'aR)-
Description
The compound Spiro[pyrrolidine-2,7'(6'H)-[2H]pyrrolo[2,1-b][1,3]thiazine]-1,4'-dicarboxylic acid, tetrahydro-6'-oxo-, 1-(1,1-dimethylethyl) 4'-methyl ester, (2R,4'R,8'aR)- (CAS: 894786-94-8) is a spirocyclic heterocycle featuring a pyrrolidine ring fused with a pyrrolo[2,1-b][1,3]thiazine system. Its molecular formula is C₁₆H₂₄N₂O₅S (MW: 356.44 g/mol), with stereochemical configuration (2R,4'R,8'aR) .
Properties
IUPAC Name |
1-O'-tert-butyl 4-O-methyl (4R,7R,8aR)-6-oxospiro[3,4,8,8a-tetrahydro-2H-pyrrolo[2,1-b][1,3]thiazine-7,2'-pyrrolidine]-1',4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-16(2,3)24-15(22)18-8-5-7-17(18)10-12-19(14(17)21)11(6-9-25-12)13(20)23-4/h11-12H,5-10H2,1-4H3/t11-,12-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBOEBYKTZRFHL-PSTGCABASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CC3N(C2=O)C(CCS3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]12C[C@@H]3N(C2=O)[C@H](CCS3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound Spiro[pyrrolidine-2,7'(6'H)-[2H]pyrrolo[2,1-b][1,3]thiazine]-1,4'-dicarboxylic acid, tetrahydro-6'-oxo-, 1-(1,1-dimethylethyl) 4'-methyl ester, (2R,4'R,8'aR)- is a complex spirocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.
Structural Characteristics
The compound belongs to the class of spiro-heterocycles which are known for their unique three-dimensional structures and diverse biological activities. The spiro arrangement contributes to the rigidity and specificity of interactions with biological targets.
Biological Activity Overview
Research indicates that spirocyclic compounds often exhibit a wide range of biological activities including:
- Anticancer Activity : Certain spiro-pyrrolidine derivatives have shown promise as anticancer agents. For instance, compounds with similar structures have been found to inhibit cell proliferation in various cancer cell lines.
- Antimicrobial Properties : Some spiro compounds possess antimicrobial activity against bacteria and fungi. This has been attributed to their ability to disrupt cellular processes in pathogens.
- Anticonvulsant Effects : Spiro-pyrrolidine derivatives have also been noted for their anticonvulsant properties in preclinical studies.
Anticancer Activity
A study focusing on spiro-pyrrolidine derivatives revealed that specific analogs demonstrated significant cytotoxicity against breast cancer cell lines. For example:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.3 | MCF7 |
| Compound B | 8.9 | MDA-MB-231 |
These results suggest that structural modifications in the spiro framework can enhance anticancer activity.
Antimicrobial Activity
In vitro assays conducted on various spirocyclic compounds indicated that some derivatives exhibited potent activity against Mycobacterium tuberculosis. One compound showed an MIC of 1.56 µg/mL, comparable to standard treatments like Ethambutol .
Anticonvulsant Effects
Research has also highlighted the anticonvulsant potential of spiro-pyrrolidine derivatives. In animal models, certain compounds reduced seizure frequency significantly compared to control groups. The mechanism appears to involve modulation of GABAergic neurotransmission .
The biological activities of these compounds are often linked to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many spiro compounds act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Some derivatives have been shown to modulate neurotransmitter receptors, contributing to their anticonvulsant effects.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C17H26N2O5S
- Molar Mass : 370.46 g/mol
- CAS Number : 221040-37-5
The compound features a unique spiro structure that incorporates multiple heteroatoms and functional groups. The presence of pyrrolidine and pyrrolo[2,1-b][1,3]thiazine rings contributes to its potential biological activity and reactivity. The dicarboxylic acid moiety enhances its solubility and reactivity in various chemical contexts .
Anticancer Activity
Research indicates that spiro compounds often exhibit diverse biological activities, including anticancer properties. In vitro studies have shown that certain spiro derivatives can inhibit the growth of various cancer cell lines. The compound under discussion may possess similar properties due to its structural characteristics:
- Mechanism of Action : While specific mechanisms for this compound are not well-documented, related spirocyclic heterocycles have been shown to interact with enzymes or receptors to modulate their activity. This interaction could lead to significant therapeutic effects against cancer .
Potential Biological Targets
Although no specific biological targets have been established for this compound yet, its structural features suggest potential interactions with various biomolecules. The following table summarizes related compounds and their known activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Spirooxindole Derivatives | Spiro structure with oxindole framework | Anticancer properties |
| Spirapentadiene | Highly strained bicyclic structure | Reactive intermediates |
| Spironolactone | Steroidal structure with spiro atom | Diuretic medication |
This comparison illustrates the unique aspects of the discussed compound while situating it within a broader context of related chemical entities.
Other Potential Applications
Given its structural complexity and functional groups, this compound may also be explored for:
- Antimicrobial Activity : Similar spiro compounds have shown promise in inhibiting bacterial growth.
- Neuroprotective Effects : Certain derivatives exhibit neuroprotective properties that could be beneficial in treating neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Spiro Heterocycles
Spiro[benzo[b][1,4]thiazine-pyrrolidine] Derivatives
Compounds 14a–c () and 9b, 10a–b () share a spiro core combining benzo[b][1,4]thiazine and pyrrolidine rings. Key differences include:
- Substituents: 14a–c feature oxindole and carboxylate groups, while 9b, 10a–b incorporate acenaphthenone and phenyl groups.
- Synthetic Yields : 14c (81% yield) outperforms 14a (71%) and 14b (70%) due to electron-withdrawing chloro-substituents enhancing cyclization efficiency .
- Melting Points : Higher melting points (>260°C for 14a–c ) suggest greater crystallinity compared to the target compound (data unavailable) .
Functional Analogues in Drug Discovery
Antimicrobial Spirooxindoles
Compounds like 8b and 12b () feature pyrimido[2,1-b][1,3]thiazine cores and demonstrate MIC values of 12.5–25 µg/mL against S. aureus and E. coli.
Enzyme-Targeting Spiroheterocycles
- Brevioxime analogs (): Natural products with pyrrolo-oxazine scaffolds show anti-juvenile hormone activity , contrasting the target compound’s unexplored enzyme interactions.
- Spirooxindoles (): Exhibit kinase inhibition via [3+2] cycloaddition-derived complexity, a strategy applicable to optimizing the target compound’s pharmacophore .
Table 2: Bioactivity Comparison
Q & A
Q. How can researchers optimize the synthesis yield of (2R,4'R,8'aR)-configured spiro[pyrrolidine-pyrrolothiazine] derivatives?
- Methodological Answer : Optimize reaction conditions by varying solvents (e.g., methanol reflux for 4–5 hours ), catalysts, and stoichiometric ratios of reactants. Monitor reaction progress via thin-layer chromatography (TLC) to identify incomplete conversions . Polar solvents like DMF or DMSO enhance solubility of intermediates . For stereochemical control, employ chiral auxiliaries or enantioselective catalysts, as seen in spiro-androsterone syntheses .
Q. What analytical techniques are critical for confirming the spiro junction and stereochemical configuration?
- Methodological Answer : Use X-ray crystallography to resolve the spiro center and absolute configuration . For preliminary analysis, combine NOESY NMR to assess spatial proximity of protons (e.g., δ 0.15–0.28 ppm for axial methyl groups in spiro-androsterones ) with 13C NMR to verify quaternary carbons at the spiro junction (e.g., δC 49.4 ppm in spiro[benzo-thiazolo-pyrano-pyrimidine] derivatives ). Compare experimental data with computational models (DFT) for validation .
Q. How can researchers assess purity and detect impurities in this spiro compound?
- Methodological Answer : Perform HPLC with UV detection (≥98% purity threshold ) and HRMS to confirm molecular ion peaks (e.g., m/z 452 [M+1] for spiro-pyrano-pyrimidines ). Use elemental analysis to detect deviations in C/H/N/S content, as seen in spiro-oxindole-pyrrolothiazoles (e.g., 72.89% C vs. 72.81% calculated ).
Advanced Research Questions
Q. How does stereochemistry at the spiro center influence bioactivity or reactivity?
- Methodological Answer : Conduct comparative studies using enantiomers or diastereomers synthesized via divergent routes. For example, (4aR)-configured pyrrolo-pyridazines show distinct pharmacological profiles compared to their (4aS) counterparts . Test stereochemical effects in bioassays (e.g., anti-juvenile hormone activity in Penicillium-derived spiro compounds ).
Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?
- Methodological Answer : Re-examine sample purity via HPLC-MS to rule out degradation products . Use dynamic NMR to detect conformational flexibility causing signal splitting. Cross-validate with solid-state NMR or IR spectroscopy (e.g., 1743 cm⁻¹ for C=O stretches in spiro-pyrano-pyrimidines ). Computational tools like ACD/Labs or Gaussian can reconcile discrepancies in predicted vs. observed shifts .
Q. How can reaction mechanisms for spiro ring formation be experimentally validated?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies or trapping experiments to identify intermediates. For 1,3-dipolar cycloadditions (common in spiro syntheses ), use labeled reagents (e.g., 13C- or 15N-isotopes) to track bond formation. Computational modeling (DFT) can map transition states, as applied to pyrrolo-thiazine ring contractions .
Q. What methodologies enable structure-activity relationship (SAR) studies for bioactivity optimization?
- Methodological Answer : Synthesize derivatives with modified substituents (e.g., halogenated aryl groups in spiro-androsterones ) and test in relevant assays (e.g., insecticidal activity against Oncopeltus fasciatus ). Use molecular docking to predict binding interactions with target proteins (e.g., CENP-E inhibitors in pyrrolo-benzothiazoles ).
Technical Challenges & Solutions
Q. How to address low solubility during characterization or bioassays?
Q. What are best practices for handling oxidative or hydrolytic instability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
